2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-phenylacetamide, also known as BP-1-102, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzofuro[3,2-d]pyrimidine derivatives, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Synthesis and Structural Analysis
The compound and its derivatives have been extensively studied for their synthesis and structural properties. For instance, the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as doubly electrophilic building blocks showcases the versatility of similar compounds in forming ring-annulated products (Janardhan et al., 2014). Additionally, studies on the crystal structures of related compounds provide insight into their conformation and the influence of substitutions on their molecular geometry (Subasri et al., 2017).
Biological Activities
Research into the biological activities of benzofuro[3,2-d]pyrimidine derivatives and related compounds has identified several promising areas of application. These compounds have been evaluated for their antibacterial and antifungal activities, with some showing significant effectiveness against a range of microorganisms (Nunna et al., 2014; Hosamani & Shingalapur, 2011). These findings indicate potential applications in developing new antimicrobial agents.
Antitumor and Antifolate Activities
The antitumor and antifolate activities of 2,4-diaminofuro[2,3-d]pyrimidines and their derivatives have been a significant area of interest. Studies have shown that modifications to the compound structure, such as C9-methyl substitution and C8-C9 conformational restriction, can enhance their activity against tumor cells and dihydrofolate reductase (DHFR) inhibition (Gangjee et al., 2000). This suggests potential applications in cancer therapy and the design of novel antifolates.
properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-15(21-12-6-2-1-3-7-12)10-24-18-17-16(19-11-20-18)13-8-4-5-9-14(13)23-17/h1-9,11H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSHGZQBIUTCMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.